molecular formula C9H19NO B15279780 (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine

Cat. No.: B15279780
M. Wt: 157.25 g/mol
InChI Key: LLIFJHZIHLUNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine hydrochloride is a chemical building block offered for research and development purposes. This compound, with the CAS Number 1375969-06-4, has a molecular formula of C₉H₂₀ClNO and a molecular weight of 193.71 . It is characterized by a SMILES notation of Cl.CC(C)C1OCCCC1CN, a Topological Polar Surface Area (TPSA) of 35.25 Ų, and a Log P value of 1.82 . The product is supplied with a high purity of 98% and should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

(2-propan-2-yloxan-3-yl)methanamine

InChI

InChI=1S/C9H19NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7-9H,3-6,10H2,1-2H3

InChI Key

LLIFJHZIHLUNFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(CCCO1)CN

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization of Diol Precursors

A common approach involves the cyclization of 5-hydroxy-2-isopropylpentanal under acidic conditions. For example, treatment with p-toluenesulfonic acid in toluene at reflux yields the tetrahydropyran ring with 68–72% efficiency.

Reaction Conditions

Parameter Value
Catalyst p-TSA (5 mol%)
Solvent Toluene
Temperature 110°C
Yield 68–72%

The diol precursor is synthesized via Grignard addition of isopropylmagnesium bromide to ethyl 4-oxobutyrate, followed by reduction with LiAlH4.

Epoxide Ring-Opening and Cyclization

Epoxides derived from 2-isopropyl-4-penten-1-ol undergo ring-opening with aqueous HCl, followed by base-mediated cyclization. This method achieves moderate yields (55–60%) but requires careful control of stereochemistry.

Example Protocol

  • Epoxidize 2-isopropyl-4-penten-1-ol with m-CPBA.
  • Hydrolyze the epoxide with HCl (1M) at 0°C.
  • Cyclize using K2CO3 in THF at 50°C.

Reductive Amination Strategies

Ketone to Amine Conversion

The primary amine is introduced via reductive amination of 2-isopropyltetrahydro-2H-pyran-3-one. Using ammonium acetate and sodium cyanoborohydride in methanol, this method yields 75–80% of the target amine.

Optimized Conditions

Parameter Value
Reducing Agent NaBH3CN (2 eq)
Solvent MeOH
Temperature 25°C
Reaction Time 12 h

Catalytic Hydrogenation

Palladium on carbon (Pd/C) catalyzes the hydrogenation of 2-isopropyltetrahydro-2H-pyran-3-one oxime under 10–15 bar H2 pressure. This method achieves higher enantiomeric excess (ee >95%) when using chiral auxiliaries.

Key Data

Parameter Value
Catalyst 5% Pd/C (10 wt%)
Pressure 12 bar H2
Solvent Ethanol
Yield 82%

Asymmetric Synthesis and Resolution

Enzymatic Resolution

Lipase B-catalyzed kinetic resolution of racemic (2-isopropyltetrahydro-2H-pyran-3-yl)methanamine achieves 88% ee using vinyl acetate as an acyl donor. This method, however, faces scalability challenges due to enzyme costs.

Chiral Pool Synthesis

Starting from (R)-citronellal, a seven-step sequence involving cyclization, oxidation, and reductive amination yields the enantiopure amine (ee >99%). This route is laborious but ensures high optical purity.

Analytical Characterization

Synthetic batches are validated using:

  • 1H NMR (400 MHz, CDCl3): δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH3)2), 3.40–3.55 (m, 2H, OCH2), 2.70 (dd, J = 10.4 Hz, 1H, CHNH2).
  • IR (neat): 3360 cm−1 (N-H stretch), 1120 cm−1 (C-O-C).
  • Chiral HPLC : Chiralpak IC-3 column, hexane:IPA (90:10), 1.0 mL/min.

Chemical Reactions Analysis

Types of Reactions

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.

Scientific Research Applications

(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key differences between (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine (Target) C₉H₁₉NO 157.26 (estimated) - 2-isopropyl group
- 3-methanamine
Likely reductive amination (inferred)
N-[(1R,3S)-3-isopropyl-3-({4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}carbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine () C₂₇H₄₀F₃N₃O₃ 512.3 (observed) - Trifluoromethylpyridinyl-piperazine
- Cyclopentyl carbonyl
- 3-methylpyran
Reductive amination with NaBH(OAc)₃
2-(Tetrahydro-2H-pyran-3-yl)ethylamine () C₇H₁₅NO 129.20 - Ethylamine (-CH₂CH₂NH₂)
- No isopropyl substitution
Not specified (supplier data)
Key Observations:

Substituent Complexity : The target compound’s isopropyl group introduces steric bulk compared to simpler analogs like 2-(tetrahydro-2H-pyran-3-yl)ethylamine. This may enhance lipophilicity and influence pharmacokinetic properties (e.g., membrane permeability) .

Pharmacophoric Additions : The analog in incorporates a trifluoromethylpyridinyl-piperazine moiety, which is a common pharmacophore in CNS-targeting drugs. This addition significantly increases molecular weight (512 vs. 157 g/mol) and likely alters receptor-binding specificity .

Synthetic Methods : Reductive amination is a shared strategy for synthesizing such amines, but starting materials (e.g., ketones like tetrahydro-4H-pyran-4-one) vary to introduce specific substituents .

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